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Compound of Interest

Compound Name: BPH-1358 free base

CAS No.: 5352-53-4

Cat. No.: B1667478

Get Quote

Executive Summary
BPH-1358 (NSC50460) represents a distinct class of antibacterial agents that diverges from

traditional peptidoglycan synthesis inhibitors. Unlike beta-lactams that target penicillin-binding

proteins (PBPs), BPH-1358 targets Undecaprenyl Diphosphate Synthase (UPPS), an essential

upstream enzyme in the bacterial cell wall biosynthesis pathway.

This guide details the mechanistic action, pharmacological profile, and experimental validation

of BPH-1358. Uniquely, this compound functions as a dual-mechanism inhibitor, exhibiting

potent nanomolar inhibition of S. aureus UPPS (IC₅₀ ~110 nM) while simultaneously binding to

the DNA minor groove. This multi-targeting capability contributes to its rapid bactericidal activity

and synergy with existing antibiotics like methicillin against MRSA strains.

Mechanistic Profile & Structural Biology
The Target: Undecaprenyl Diphosphate Synthase (UPPS)
UPPS (also known as IspU) catalyzes the cis-condensation of eight molecules of isopentenyl

diphosphate (IPP) with farnesyl diphosphate (FPP) to generate undecaprenyl diphosphate
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(UPP).[1] UPP is the essential lipid carrier (C55-isoprenoid) required to transport peptidoglycan

precursors (Lipid II) across the bacterial membrane.

BPH-1358 Mechanism of Action
BPH-1358 is a bis-amidine compound, distinct from the bisphosphonate inhibitors often

associated with prenyl synthase inhibition. Its mechanism is defined by two distinct interactions:

Allosteric UPPS Inhibition:

Binding Site: Crystallographic and docking studies indicate BPH-1358 binds to

hydrophobic pockets within UPPS. Unlike substrate mimics that compete directly with FPP,

bis-amidines like BPH-1358 frequently occupy allosteric sites (Site 4) or bridge multiple

sites (Site 2/4), locking the enzyme in an inactive conformation.

Effect: This prevents the conformational changes required for the sequential condensation

of IPP, effectively halting the synthesis of the C55 lipid carrier. Without UPP, cell wall

synthesis collapses.

DNA Minor Groove Binding:

Due to its cationic bis-amidine structure, BPH-1358 acts as a DNA minor groove binder,

preferentially targeting AT-rich sequences (e.g., d(CGCGAATTCGCG)2).

Therapeutic Gain: This secondary mechanism provides a "resistance-proofing" effect.

Even if UPPS mutations occur, the compound's DNA-binding affinity maintains

antibacterial pressure.

Pathway Visualization
The following diagram illustrates the dual interference of BPH-1358 in bacterial survival

pathways.
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Caption: Figure 1. Dual mechanism of BPH-1358. The compound inhibits UPPS to block cell

wall synthesis and binds DNA to disrupt replication.

Pharmacology & Kinetics[2]
BPH-1358 exhibits high potency against S. aureus enzymes compared to human homologs,

though some cross-reactivity with human Farnesyl Diphosphate Synthase (hFPPS) exists.

Quantitative Profile
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Structure-Activity Relationship (SAR) Insights
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Lipophilicity: The biphenyl core provides the necessary hydrophobicity to enter the lipid-rich

active site tunnel of UPPS.

Cationic Charge: The amidine groups mimic the pyrophosphate moiety of the natural FPP

substrate electrostatically but also facilitate interaction with the negatively charged DNA

backbone.

Selectivity: While bisphosphonates (e.g., zoledronate) bind strongly to bone and target

hFPPS, the bis-amidine structure of BPH-1358 shifts specificity towards the bacterial

hydrophobic UPPS tunnel and bacterial DNA.

Experimental Methodologies
To validate BPH-1358 activity, researchers must employ self-validating protocols that

distinguish between enzyme inhibition and non-specific aggregation.

Protocol: Radiometric UPPS Inhibition Assay
This is the gold-standard method for determining IC₅₀ values, measuring the incorporation of

[¹⁴C]-IPP into the butanol-soluble UPP product.

Reagents:

Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.1% Triton X-100 (critical to prevent

aggregator artifacts).

Substrates: FPP (50 µM), [¹⁴C]-IPP (typically 0.5 µCi/mL).

Enzyme: Recombinant S. aureus UPPS (purified).

Workflow:

Preparation: Dilute BPH-1358 in DMSO. Prepare serial dilutions (e.g., 1 nM to 10 µM).

Incubation: Mix 20 µL enzyme solution with 1 µL inhibitor. Incubate for 10 min at 25°C.

Initiation: Add 20 µL substrate mix (FPP + [¹⁴C]-IPP) to initiate the reaction.
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Reaction: Incubate at 37°C for 20–30 minutes.

Termination: Stop reaction by adding 200 µL of HCl-saturated butanol.

Extraction: Vortex and centrifuge. The UPP product partitions into the organic (butanol)

phase.

Quantification: Transfer 100 µL of the upper butanol phase to a scintillation vial with fluid.

Count CPM (Counts Per Minute).

Analysis: Plot % Inhibition vs. Log[Inhibitor] to calculate IC₅₀.

Protocol: DNA Binding Assay (Thermal Shift)
To confirm the secondary mechanism, a DNA melting temperature (Tm) shift assay is

recommended.

DNA Substrate: Use a self-complementary dodecamer, e.g., 5'-CGCGAATTCGCG-3' (2 µM).

Mixture: Mix DNA with BPH-1358 (ratio 1:1 to 1:5) in 10 mM phosphate buffer.

Measurement: Monitor UV absorbance at 260 nm while ramping temperature from 20°C to

95°C (0.5°C/min).

Result: A shift in Tm (

) > 5°C indicates significant minor groove binding stabilization.

Experimental Workflow Diagram
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Caption: Figure 2. Radiometric UPPS inhibition assay workflow for IC50 determination.

Future Outlook & Optimization
While BPH-1358 is a potent lead, its development path focuses on two areas:

Selectivity Optimization: Reducing affinity for human FPPS to minimize potential off-target

toxicity in long-term therapies, although the current therapeutic window is promising for acute

bacterial infections.

Formulation: Enhancing solubility for systemic delivery, as bis-amidines can be hydrophobic.

The "dual-targeting" strategy (Cell wall + DNA) exemplified by BPH-1358 is increasingly viewed

as a model for next-generation antibiotics to delay the onset of resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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